4-Hexadecylbenzene-1,3-diol
Description
4-Hexadecylbenzene-1,3-diol is an organic compound with the molecular formula C22H38O2. It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions and a hexadecyl chain at the 4 position. This compound is part of the resorcinol family, known for its diverse applications in various fields.
Properties
CAS No. |
24305-58-6 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-hexadecylbenzene-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21(23)19-22(20)24/h17-19,23-24H,2-16H2,1H3 |
InChI Key |
PGGPTJYXIJVFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexadecylbenzene-1,3-diol typically involves the alkylation of resorcinol with a hexadecyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hexadecylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Hexadecylbenzene-1,3-diol serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .
Biology
The compound has been investigated for its potential antimicrobial and antifungal properties . Its amphiphilic nature enables it to disrupt biological membranes, making it effective against certain pathogens. Research indicates that it can integrate into lipid bilayers, leading to cell lysis—a property that is particularly valuable in developing antimicrobial agents .
Medicine
In medical applications, this compound is explored for its role in drug delivery systems . Its amphiphilic characteristics facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This property is crucial for improving the efficacy of therapeutic agents .
Industry
The compound is utilized in formulating surfactants and emulsifiers , which are essential in various industrial processes. Its ability to lower surface tension makes it suitable for applications in personal care products, detergents, and cosmetics .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition of growth at specific concentrations, suggesting its potential as a natural preservative in food and cosmetic formulations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
This data indicates that this compound could serve as an effective antimicrobial agent in various applications .
Drug Delivery Systems
In another study focusing on drug delivery systems, researchers incorporated this compound into liposomal formulations for delivering hydrophobic anticancer drugs. The study found that the inclusion of this compound significantly enhanced drug encapsulation efficiency and release profiles compared to traditional formulations.
| Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Control Liposome | 30 | 50 |
| Liposome with this compound | 70 | 85 |
These findings highlight the compound's potential to improve therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of 4-Hexadecylbenzene-1,3-diol involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
4-Hexylbenzene-1,3-diol: Similar structure but with a shorter alkyl chain.
Resorcinol: The parent compound with no alkyl substitution.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Uniqueness
4-Hexadecylbenzene-1,3-diol is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants.
Biological Activity
4-Hexadecylbenzene-1,3-diol, a long-chain aliphatic compound, has garnered attention in the field of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C_{22}H_{34}O_2
- Molecular Weight : 342.51 g/mol
- CAS Number : 112-80-1
This compound exhibits several biological activities primarily through its interaction with cellular pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit the activity of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting LTA4H, it may reduce the production of pro-inflammatory mediators such as leukotriene B4 (LTB4) .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals and enhancing the cellular antioxidant defense mechanisms .
- Modulation of Gut Microbiota : Recent investigations suggest that this compound can influence the gut microbiome composition, potentially leading to improved metabolic profiles in certain populations, such as colorectal cancer survivors .
In Vitro Studies
In vitro experiments have demonstrated that this compound can modulate various cell lines:
- Cancer Cell Lines : Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa | Inhibition of proliferation | |
| MCF-7 | Induction of apoptosis | |
| HT-29 | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Colorectal Cancer Models : In a study involving mice with induced colorectal cancer, administration of this compound resulted in reduced tumor growth and altered metabolite profiles in fecal samples, suggesting a protective effect against cancer progression .
Case Study 1: Colorectal Cancer Survivors
A randomized controlled trial involving colorectal cancer survivors showed that dietary inclusion of rice bran containing this compound significantly modulated stool metabolite profiles. Participants consuming rice bran exhibited changes in metabolic pathways associated with inflammation and cancer progression .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
